2-[3-(cyclohexylamino)propyl]guanidine
Description
2-[3-(Cyclohexylamino)propyl]guanidine is a guanidine derivative characterized by a cyclohexylamine-substituted propyl chain attached to the guanidine core. Guanidine derivatives are widely studied for their biological activity, particularly in receptor binding (e.g., histamine H2 receptors) and catalytic applications. The cyclohexyl group in this compound likely enhances lipophilicity, influencing membrane permeability and receptor interaction kinetics.
Properties
CAS No. |
13860-67-8 |
|---|---|
Molecular Formula |
C10H22N4 |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2-[3-(cyclohexylamino)propyl]guanidine |
InChI |
InChI=1S/C10H22N4/c11-10(12)14-8-4-7-13-9-5-2-1-3-6-9/h9,13H,1-8H2,(H4,11,12,14) |
InChI Key |
JFCBDCWYMZCHTF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCCN=C(N)N |
Canonical SMILES |
C1CCC(CC1)NCCCN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(cyclohexylamino)propyl]guanidine typically involves the reaction of cyclohexylamine with a suitable guanidine precursor. One common method includes the reaction of cyclohexylamine with 1,3-dibromopropane to form 3-(cyclohexylamino)propylamine, which is then reacted with a guanidine derivative under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(cyclohexylamino)propyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
2-[3-(cyclohexylamino)propyl]guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as antihypertensive activity.
Mechanism of Action
The mechanism of action of 2-[3-(cyclohexylamino)propyl]guanidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
The biological activity of guanidine derivatives is highly sensitive to substituent variations. Below is a comparative analysis with key analogs:
Key Trends in Structure-Activity Relationships (SAR)
- Cyclohexyl vs. Imidazole Groups: Replacing imidazole (as in imromidine) with cyclohexylamino (target compound) may reduce H2-specific agonism but increase selectivity for other receptors or improve pharmacokinetics .
- Acylguanidine vs. Alkylguanidine : Compound 3.52’s acylguanidine structure demonstrates higher potency than alkylguanidines, suggesting that electron-withdrawing groups enhance receptor binding .
- Polar vs. Nonpolar Substituents: The cyano group in iodoaminopotentidine improves receptor labeling efficiency, while bulky groups (e.g., piperidinylmethyl-phenoxy) enhance antagonist activity .
Physicochemical and Functional Comparisons
- Synthetic Flexibility : Silica-functionalized guanidines (e.g., Si-DCG) highlight applications in catalysis, whereas the target compound’s structure suggests a focus on biological targeting .
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